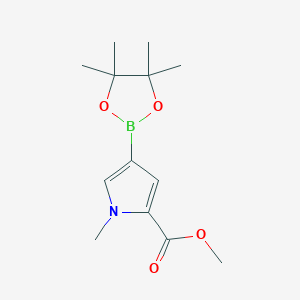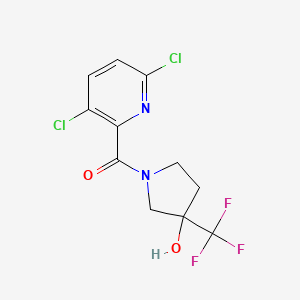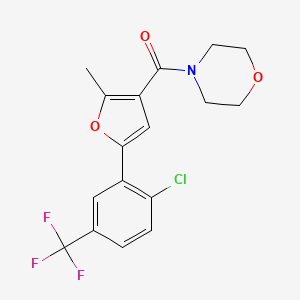
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is a complex organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a valuable asset in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves several key steps:
Formation of 2-Chloro-5-(trifluoromethyl)benzaldehyde: : This step involves the chlorination of 5-(trifluoromethyl)benzaldehyde under controlled conditions using chlorinating agents such as thionyl chloride.
Synthesis of 2-Methylfuran-3-yl Grignard Reagent: : This step requires the formation of a Grignard reagent from 2-methylfuran and magnesium turnings, which is then reacted with 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Coupling Reaction: : The resulting compound is then coupled with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis may be employed to ensure consistent quality and yield. This method involves the continuous feeding of reactants into a reactor, where they undergo the required chemical transformations in a controlled environment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be facilitated using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Nucleophiles: : Sodium methoxide, ammonia
Major Products
From Oxidation: : Formation of ketones and carboxylic acids
From Reduction: : Formation of alcohols and amines
From Substitution: : Formation of substituted furan and morpholine derivatives
Applications De Recherche Scientifique
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is widely used in scientific research for its versatility:
Chemistry: : Utilized as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: : Applied in biochemical studies to investigate enzyme-substrate interactions and cellular processes.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways such as signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity compared to other similar compounds. Some compounds with related structures include:
(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(piperidino)methanone: : Lacks the morpholine moiety, leading to different biological activities.
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-ethylfuran-3-yl)(morpholino)methanone: : Contains an ethyl group instead of a methyl group, altering its chemical properties.
Propriétés
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10-12(16(23)22-4-6-24-7-5-22)9-15(25-10)13-8-11(17(19,20)21)2-3-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFNTFSSNNKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
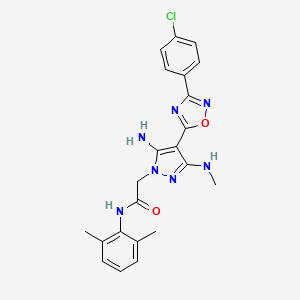
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)
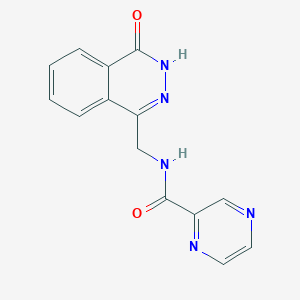
![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
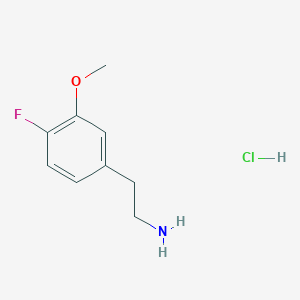
![[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2926150.png)
![ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
![2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2926153.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)
![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)
